molecular formula C12H12BrFO3 B12072360 Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate

Cat. No.: B12072360
M. Wt: 303.12 g/mol
InChI Key: BIJNUCJKHDIXCC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H12BrFO3. This compound is of interest due to its unique structural features, which include a bromine and fluorine-substituted phenyl ring and an ester functional group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-fluoroacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-fluoroacetophenone.

    Esterification: The brominated product is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 4-(4-bromo-2-fluorophenyl)-3-oxobutanoate: Similar structure but with different substitution pattern.

    Ethyl 4-(3-chloro-2-fluorophenyl)-3-oxobutanoate: Chlorine instead of bromine.

    Ethyl 4-(3-bromo-2-chlorophenyl)-3-oxobutanoate: Chlorine instead of fluorine.

Properties

Molecular Formula

C12H12BrFO3

Molecular Weight

303.12 g/mol

IUPAC Name

ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H12BrFO3/c1-2-17-11(16)7-9(15)6-8-4-3-5-10(13)12(8)14/h3-5H,2,6-7H2,1H3

InChI Key

BIJNUCJKHDIXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C(=CC=C1)Br)F

Origin of Product

United States

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